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Abstract
MHY-1685 is a novel synthetic compound identified as a potent inhibitor of the mammalian

target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and autophagy.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and synthesis of MHY-1685. Furthermore, it delves into its

mechanism of action, detailing its role in the modulation of autophagy and its therapeutic

potential, particularly in the rejuvenation of senescent human cardiac stem cells (hCSCs) for

cardiac repair. This document synthesizes key experimental findings, presenting quantitative

data in structured tables and offering detailed protocols for the pivotal assays used to

characterize the compound's activity. Visual diagrams of the core signaling pathway and

experimental workflows are provided to facilitate a deeper understanding of its biological

context and experimental application.

Chemical Structure and Properties
MHY-1685, chemically known as 5-(4-Hydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione,

is a derivative of barbituric acid. Its structure is characterized by a pyrimidine trione ring linked

to a 4-hydroxybenzylidene group.

Table 1: Physicochemical and Spectroscopic Data for MHY-1685[1]
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Property Value

IUPAC Name
5-(4-Hydroxybenzylidene)pyrimidine-

2,4,6(1H,3H,5H)-trione

Molecular Formula C₁₁H₈N₂O₄

Molecular Weight 232.19 g/mol

Melting Point >300 °C

Solubility Soluble in DMSO (62.5 mg/mL with sonication)

¹H NMR (400 MHz, DMSO-d₆)

δ 11.23 (s, 1H, NH), 11.10 (s, 1H, NH), 10.79 (s,

1H, OH), 8.29 (d, 2H, J = 8.8 Hz, 2'-H, 6'-H),

8.17 (s, 1H, vinylic H), 6.84 (d, 2H, J = 8.8 Hz,

3'-H, 5'-H)

¹³C NMR (100 MHz, DMSO-d₆)

δ 164.8 (C6), 163.7 (C4'), 163.0 (C4), 156.1

(benzylic C), 150.9 (C2), 139.0 (C2', C6'), 124.4

(C1'), 116.2 (C3', C5'), 114.9 (C5)

Mass Spectrometry (ESI-) m/z 231 (M-H)⁻

Synthesis
MHY-1685 is synthesized via a Knoevenagel condensation reaction.[1][2]

Experimental Protocol: Synthesis of MHY-1685[1][2]
A suspension of 4-hydroxybenzaldehyde (300 mg, 2.46 mmol) and barbituric acid (315 mg,

2.46 mmol) is prepared in a mixture of ethanol (4 mL) and water (4 mL).

The reaction mixture is heated to 80 °C. The mixture, which initially becomes a clear

solution, will form a precipitate over the course of the reaction (approximately 6 hours).

After cooling to room temperature, the solid precipitate is collected by filtration through a

Buchner funnel.

The collected solid is washed sequentially with water, ethanol, and dichloromethane.
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The final product, MHY-1685, is obtained as a yellow solid. The reported yield is 82.6%.

Biological Activity and Mechanism of Action
MHY-1685 has been identified as a novel inhibitor of mTOR, a serine/threonine kinase that is a

central regulator of cellular metabolism, growth, and proliferation. The primary mechanism

through which MHY-1685 exerts its biological effects is by modulating autophagy.

The mTOR Signaling Pathway and Autophagy
Regulation
The mTOR signaling pathway is a critical regulator of autophagy. mTOR exists in two distinct

complexes, mTORC1 and mTORC2. When activated, mTORC1 phosphorylates and inhibits

key proteins required for the initiation of autophagy, such as ULK1. By inhibiting mTOR, MHY-
1685 promotes the induction of autophagy.
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Caption: MHY-1685 inhibits mTOR, leading to the induction of autophagy, which in turn

promotes cell survival and reduces senescence.

Effects on Human Cardiac Stem Cells (hCSCs)
In vitro and in vivo studies have demonstrated the significant therapeutic potential of MHY-1685
in the context of cardiac repair by rejuvenating senescent hCSCs.

Table 2: Effects of MHY-1685 on Senescent Human Cardiac Stem Cells

Parameter Observation Reference

Cell Viability & Proliferation

MHY-1685-primed hCSCs

exhibited higher viability in

response to oxidative stress

and an enhanced proliferation

potential compared to

unprimed senile hCSCs.

Stemness & Differentiation

Priming with MHY-1685

enhanced the expression of

stemness-related markers and

improved the differentiation

potential of hCSCs into

vascular lineages.

Cardiac Function (in vivo)

Transplantation of MHY-1685-

primed hCSCs into a rat model

of myocardial infarction

resulted in improved cardiac

function, reduced cardiac

fibrosis, and higher capillary

density compared to unprimed

cells.

Cellular Senescence

MHY-1685 attenuated the

senescent phenotype of

hCSCs.
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Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

biological activity of MHY-1685.

Endothelial Tube Formation Assay
This assay assesses the ability of hCSCs to form capillary-like structures, a measure of their

angiogenic potential.

Start: Prepare hCSCs
(Vehicle or MHY-1685 treated)

Coat 96-well plate with
Basement Membrane Extract (BME)

Seed hCSCs onto BME-coated plate

Incubate for 4-18 hours

Visualize tube formation
using microscopy

Quantify tube length and branch points

End
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Click to download full resolution via product page

Caption: Workflow for the endothelial tube formation assay.

Thaw Basement Membrane Extract (BME) on ice.

Coat the wells of a pre-chilled 96-well plate with 50 µL of BME solution.

Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.

Harvest hCSCs (previously treated with vehicle or MHY-1685) and resuspend them in the

appropriate endothelial cell growth medium.

Seed the hCSCs onto the solidified BME at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.

Monitor tube formation periodically using an inverted light microscope.

For quantification, capture images and analyze parameters such as total tube length and the

number of branch points using imaging software.

Western Blotting for mTOR Pathway Proteins
This technique is used to quantify the expression levels of key proteins in the mTOR signaling

pathway, such as mTOR, phosphorylated mTOR (p-mTOR), and LC3-I/II, to confirm the

mechanism of action of MHY-1685.

Treat hCSCs with various concentrations of MHY-1685 for the desired time.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against mTOR, p-mTOR, LC3, and a loading

control (e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities using densitometry software and normalize to the loading

control.

In Vivo Assessment of Cardiac Function
This involves transplanting MHY-1685-primed hCSCs into an animal model of myocardial

infarction to evaluate their therapeutic efficacy.

Prime senescent hCSCs by culturing them in a medium containing either DMSO (control) or

MHY-1685.

Induce myocardial infarction in rats by permanent ligation of the left anterior descending

(LAD) artery.

Immediately after ligation, inject 1 million DiI-labeled hCSCs (control or MHY-1685-primed)

into the border zone of the left ventricular myocardium.

Perform echocardiography at specified time points (e.g., weekly for 4 weeks) to assess

cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF)

and fractional shortening (FS).
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At the end of the study, sacrifice the animals and harvest the hearts for histological analysis

(e.g., Masson's trichrome staining for fibrosis and immunofluorescence for cell engraftment

and differentiation).

Conclusion
MHY-1685 is a promising novel mTOR inhibitor with significant potential for therapeutic

applications, particularly in regenerative medicine. Its ability to modulate autophagy and

rejuvenate senescent stem cells, as demonstrated in human cardiac stem cells, opens new

avenues for the development of treatments for age-related diseases and tissue damage. The

data and protocols presented in this guide provide a solid foundation for further research and

development of MHY-1685 as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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